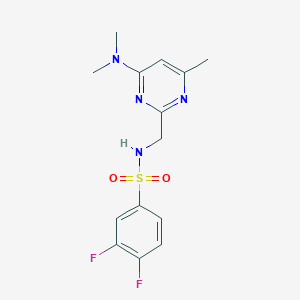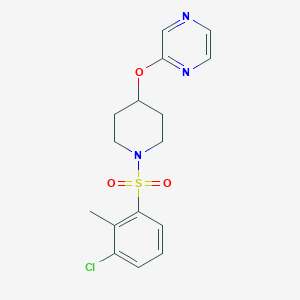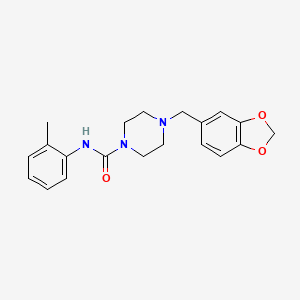
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (4-MMPPC) is a synthetic compound that has been developed in recent years to be used in scientific research and experimentation. 4-MMPPC has a wide range of applications, including in biochemical and physiological experiments, and has the potential to be used in the development of new drugs.
作用机制
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed to act as an agonist at serotonin 5-HT2A receptors and as an antagonist at serotonin 5-HT2B receptors. Additionally, it is thought to act as an agonist at dopamine D2 receptors. These actions are believed to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective, cardioprotective, and antipsychotic effects. Furthermore, this compound has been shown to have anti-cancer and anti-epileptic effects.
实验室实验的优点和局限性
The use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a short half-life and is not stable in solution, which can make it difficult to use in certain types of experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for the use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide. It has potential applications in the development of new drugs, particularly for the treatment of depression and anxiety. Additionally, it has potential applications in the development of new treatments for cancer and other diseases. Furthermore, it has potential applications in the development of new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new treatments for cardiovascular disease.
合成方法
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde and 2-methylpiperazine-1-carboxylic acid. This is followed by a cyclization reaction with sodium hydroxide, and the product is then purified by recrystallization. This synthesis method has been widely used and is considered to be a reliable and efficient synthesis route for this compound.
科学研究应用
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has been widely used in scientific research, particularly for biochemical and physiological experiments. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of drug action. This compound has also been used to study the effects of various compounds on the brain, as well as to investigate the mechanisms of neurotransmission. Additionally, this compound has been used to study the effects of various compounds on the immune system, as well as to investigate the mechanisms of immune response.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-4-2-3-5-17(15)21-20(24)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNLGBCCFHQRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
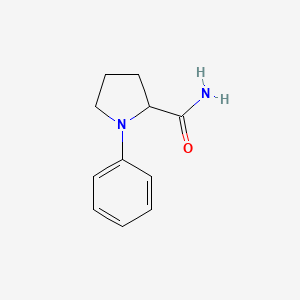
![3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide](/img/structure/B2911808.png)
![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)
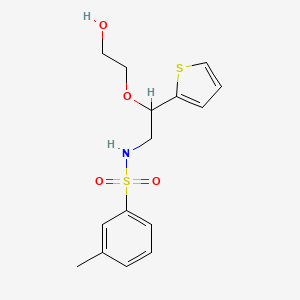
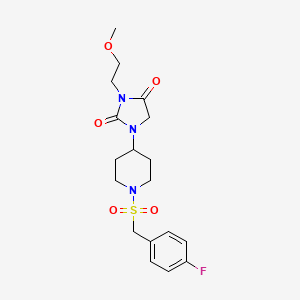
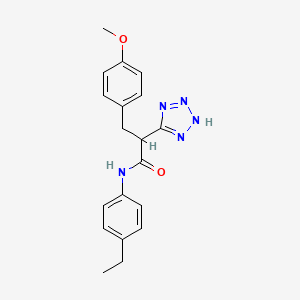
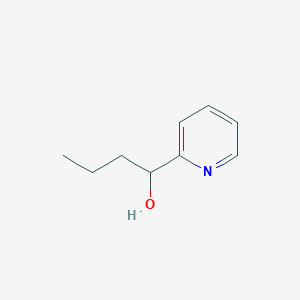
![5-Phenylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2911817.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)
